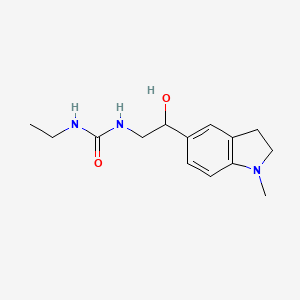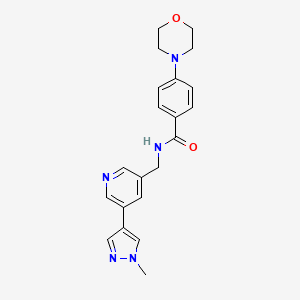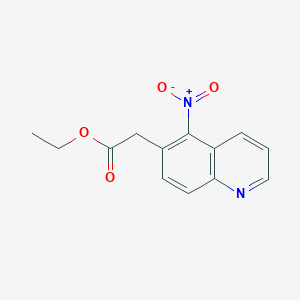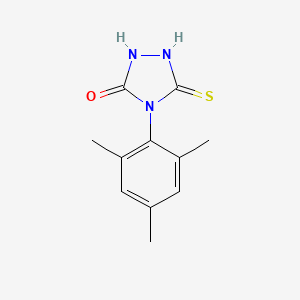
1-Ethyl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Ethyl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea” is a chemical compound. It contains an indole nucleus, which is a significant heterocyclic system in natural products and drugs . Indole derivatives are important types of molecules and natural products that play a main role in cell biology .
Synthesis Analysis
The synthesis of indole derivatives has attracted increasing attention in recent years due to their biological and pharmaceutical activities . The total synthesis of certain compounds were started from enone 211 (prepared in gram-scale amounts from 1-tert-butyl 2-ethyl-3-oxopyrrolidine-1,2-dicarboxylate in nine steps with a 37% overall yield) .Molecular Structure Analysis
Indoles are versatile and common nitrogen-based heterocyclic scaffolds frequently used in the synthesis of various organic compounds . They are aromatic in nature due to the presence of 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) .Chemical Reactions Analysis
Indole derivatives are frequently used in multicomponent reactions for the synthesis of various heterocyclic compounds . The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .Physical And Chemical Properties Analysis
Indoles are crystalline and colorless in nature with specific odors . They are important heterocyclic compounds having broad-spectrum biological activities .Scientific Research Applications
Cancer Treatment
Indole derivatives, including 1-Ethyl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea , have shown promise in the treatment of various types of cancer. They can act as biologically active compounds that target cancer cells, potentially inhibiting their growth and proliferation .
Antimicrobial Activity
These compounds have been reported to exhibit antimicrobial properties, which could be harnessed to develop new antibiotics or antiseptic agents. Their ability to combat a range of microbes makes them valuable in the field of infectious diseases .
Neuroprotective Effects
Research suggests that indole derivatives may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. They may help in protecting nerve cells from damage or degeneration .
Anti-inflammatory Properties
The anti-inflammatory properties of indole derivatives make them candidates for the development of new anti-inflammatory drugs. They could be used to treat conditions like arthritis, where inflammation is a key concern .
Cardiovascular Health
Indole derivatives may also play a role in cardiovascular health by contributing to the prevention or treatment of heart diseases. Their potential effects on blood vessels and heart muscle cells are areas of active research .
Diabetes Management
These compounds have shown potential in the management of diabetes, possibly by influencing insulin secretion or glucose metabolism. This could lead to new treatments for diabetes or improvements in existing therapies .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are important types of molecules and natural products that have been used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there is a promising future for the development and application of indole derivatives in various fields, especially in drug discovery and development .
properties
IUPAC Name |
1-ethyl-3-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-3-15-14(19)16-9-13(18)11-4-5-12-10(8-11)6-7-17(12)2/h4-5,8,13,18H,3,6-7,9H2,1-2H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABFUAFJXIWITA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2981336.png)


![N-(2,4-dimethoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2981342.png)
![N-(3,4-dimethylphenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2981346.png)
![N-(2-chlorobenzyl)-N-[3-(2,5-dimethyl-1H-pyrrol-1-yl)propyl]amine](/img/structure/B2981347.png)
![3-[[1-[[2-(Trifluoromethyl)phenyl]methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2981348.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2981349.png)


![N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2981356.png)


![4-[(2,5-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B2981359.png)